molecular formula C20H21ClN2OS B4992644 N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide

N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide

Numéro de catalogue B4992644
Poids moléculaire: 372.9 g/mol
Clé InChI: GZVNKLOQBPNGCE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide, also known as TAK-659, is a small-molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various types of cancer and autoimmune diseases. The compound was first synthesized in 2012 and has since undergone extensive scientific research to investigate its mechanism of action and potential applications.

Mécanisme D'action

N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide exerts its therapeutic effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By inhibiting BTK, this compound blocks the activation and proliferation of cancer cells and reduces the production of inflammatory cytokines in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. The compound is also highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, this compound has demonstrated potent antitumor activity and significant efficacy in animal models of lymphoma and leukemia. In addition, this compound has also shown promising results in animal models of autoimmune diseases, with a reduction in disease severity and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, the compound has a favorable pharmacokinetic profile, which makes it suitable for oral administration and easy to use in animal studies. However, one of the limitations of this compound is its relatively low solubility, which may affect its bioavailability and efficacy in vivo. Furthermore, the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.

Orientations Futures

Despite the promising results of preclinical studies, there are still many questions that need to be addressed before N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide can be considered as a potential therapeutic agent for cancer and autoimmune diseases. Some of the future directions for research include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
3. Evaluation of the safety and efficacy of this compound in clinical trials for the treatment of cancer and autoimmune diseases.
4. Identification of biomarkers that can predict the response to this compound and guide patient selection.
5. Combination studies with other therapeutic agents to improve the efficacy of this compound and overcome drug resistance.
Conclusion
In conclusion, this compound is a promising small-molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer and autoimmune diseases. The compound selectively targets BTK and has demonstrated potent antitumor activity and efficacy in animal models. However, further research is needed to evaluate the safety and efficacy of this compound in clinical trials and to identify the optimal patient population and treatment regimen.

Méthodes De Synthèse

The synthesis of N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide involves several steps, including the condensation of 3-chloro-1-adamantylamine with 2-bromoacetic acid to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The synthesis has been optimized to ensure high yield and purity of the compound.

Applications De Recherche Scientifique

N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are critical for cancer cell survival. In addition, this compound has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2OS/c21-20-9-13-6-14(10-20)8-19(7-13,12-20)16-11-25-18(22-16)23-17(24)15-4-2-1-3-5-15/h1-5,11,13-14H,6-10,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVNKLOQBPNGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.